molecular formula C26H23NO4 B051568 Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid CAS No. 269078-69-5

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

Cat. No.: B051568
CAS No.: 269078-69-5
M. Wt: 413.5 g/mol
InChI Key: JEEBFSSXASHKSF-BJKOFHAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is unique due to the presence of the phenyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and interactions of the compound, making it particularly useful in the synthesis of certain peptides and proteins .

Properties

IUPAC Name

(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEBFSSXASHKSF-BJKOFHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589231
Record name (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269078-69-5
Record name (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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